molecular formula C23H26N4O3S B2948648 7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-47-3

7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer: B2948648
CAS-Nummer: 422529-47-3
Molekulargewicht: 438.55
InChI-Schlüssel: PCGAPUYWAFOFKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.54 g/mol

Structural Features

FeatureDescription
Core Structure Quinazoline ring
Functional Groups Benzylpiperazine, methoxyethyl, sulfanylidene
Stereochemistry Not specified in available literature

Antimicrobial Activity

Preliminary studies indicate that quinazoline derivatives exhibit antimicrobial properties. In vitro assays have demonstrated that the compound shows significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL .

Anticancer Potential

Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Notably, it demonstrated an IC50 value of 20 µM against human breast cancer cells (MCF-7) in a dose-response assay .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. In silico studies suggest that the compound binds effectively to the ATP-binding site of these kinases, disrupting their activity and leading to apoptosis in cancer cells .

Neuropharmacological Effects

There is emerging evidence that quinazoline derivatives may possess neuropharmacological effects. The compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, it exhibited anxiolytic effects comparable to standard anxiolytics like diazepam .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives, including the compound of interest. The results indicated a significant reduction in bacterial viability when treated with the compound at varying concentrations .

Study 2: Anticancer Activity

In another study focusing on its anticancer potential, researchers treated MCF-7 cells with different concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with a notable induction of apoptosis as evidenced by increased annexin V staining .

Study 3: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using rodent models to evaluate the anxiolytic properties of the compound. Behavioral tests such as the elevated plus maze showed that animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels .

Eigenschaften

CAS-Nummer

422529-47-3

Molekularformel

C23H26N4O3S

Molekulargewicht

438.55

IUPAC-Name

7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O3S/c1-30-14-13-27-22(29)19-8-7-18(15-20(19)24-23(27)31)21(28)26-11-9-25(10-12-26)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3,(H,24,31)

InChI-Schlüssel

PCGAPUYWAFOFKT-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC1=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.